molecular formula C12H17NO3 B7869402 O-(1-Methylethyl)-L-tyrosine CAS No. 38589-88-7

O-(1-Methylethyl)-L-tyrosine

Cat. No.: B7869402
CAS No.: 38589-88-7
M. Wt: 223.27 g/mol
InChI Key: DUHXDIDGFSUWJS-NSHDSACASA-N
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Description

O-(1-Methylethyl)-L-tyrosine: is an organic compound that belongs to the class of amino acids. It is a derivative of L-tyrosine, where the hydroxyl group on the phenyl ring is substituted with an isopropyl group. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(1-Methylethyl)-L-tyrosine typically involves the alkylation of L-tyrosine. One common method is the Friedel-Crafts alkylation, where L-tyrosine is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of contamination and human error.

Chemical Reactions Analysis

Types of Reactions: O-(1-Methylethyl)-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various alkyl or aryl-substituted tyrosine derivatives.

Scientific Research Applications

O-(1-Methylethyl)-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of O-(1-Methylethyl)-L-tyrosine involves its interaction with specific enzymes and receptors in the body. It is known to act as a substrate for tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to L-DOPA, a precursor to neurotransmitters such as dopamine. This interaction is crucial for its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

    L-Tyrosine: The parent compound, which lacks the isopropyl group.

    O-Methyl-L-tyrosine: A derivative where the hydroxyl group is substituted with a methyl group.

    O-Ethyl-L-tyrosine: A derivative where the hydroxyl group is substituted with an ethyl group.

Comparison: O-(1-Methylethyl)-L-tyrosine is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can affect its binding affinity to enzymes and receptors, as well as its overall bioavailability and metabolic stability.

Biological Activity

O-(1-Methylethyl)-L-tyrosine, a derivative of the amino acid L-tyrosine, has garnered attention in various fields of biological research due to its diverse biological activities. This compound is structurally modified to enhance certain properties, making it a subject of interest in pharmacology and biochemistry. This article reviews the biological activities of this compound, focusing on its mechanisms, effects, and potential applications based on recent research findings.

This compound is characterized by the addition of an isopropyl group to the hydroxyl group of L-tyrosine. This modification alters its solubility and interaction with biological systems.

1. Antioxidant Properties

Research indicates that L-tyrosine derivatives exhibit significant radical scavenging abilities. This compound has been shown to effectively neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions including neurodegenerative diseases and cancer .

CompoundRadical Scavenging Activity
This compoundHigh
L-TyrosineModerate
L-DOPALow

2. Antibacterial Activity

The antibacterial effects of this compound have been documented in vitro. Studies reveal that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .

3. Neuroprotective Effects

This compound acts as a precursor in the synthesis of neurotransmitters such as dopamine. Its neuroprotective properties have been explored in models of Parkinson's disease, where it may help mitigate dopaminergic neuron loss .

4. Cell Apoptosis Induction

Recent findings suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. This property positions it as a potential candidate for cancer therapy .

Case Study 1: Neuroprotection in Parkinson's Models

In a study involving animal models of Parkinson's disease, administration of this compound led to increased levels of dopamine and reduced neuroinflammation. The results indicated a significant improvement in motor function compared to controls, highlighting its therapeutic potential .

Case Study 2: Antimicrobial Efficacy

A clinical trial tested the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results showed a notable reduction in bacterial load following treatment, suggesting its application in combating antibiotic-resistant infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The phenolic structure allows for effective interaction with free radicals.
  • Neurotransmitter Synthesis : As a precursor for dopamine, it enhances neurotransmitter production.
  • Apoptosis Pathways : It activates caspase-dependent pathways leading to programmed cell death in malignant cells.

Properties

IUPAC Name

(2S)-2-amino-3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHXDIDGFSUWJS-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734451
Record name O-Propan-2-yl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38589-88-7
Record name O-Propan-2-yl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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